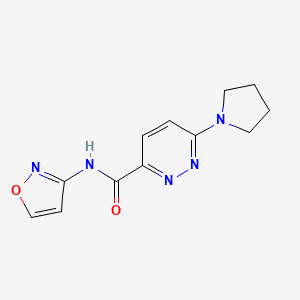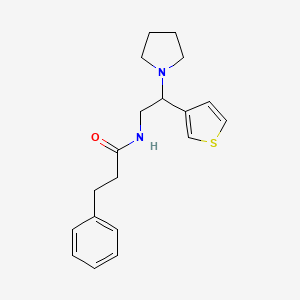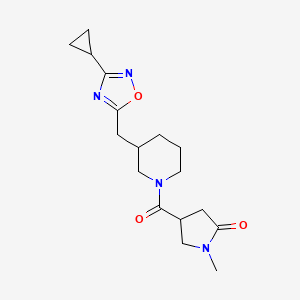
N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as IPAC, is a small molecule inhibitor that has shown promising results in scientific research. IPAC has been found to inhibit the activity of certain enzymes and proteins, making it a potentially useful tool for studying various biological processes.
Mecanismo De Acción
N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide works by binding to certain enzymes and proteins, inhibiting their activity. Specifically, it has been found to inhibit the activity of the enzyme CDK8, which is involved in regulating gene expression. By inhibiting CDK8, N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can alter the expression of certain genes and ultimately affect cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to affect glucose metabolism and insulin sensitivity. N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target and inhibit these molecules, which can provide valuable insights into their function. However, one limitation of using N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is its potential toxicity. Like many small molecule inhibitors, N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can have off-target effects and may be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research involving N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. One potential area of study is its use in combination with other drugs or therapies. N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide may be able to enhance the effectiveness of other treatments by targeting specific cellular processes. Another area of research could be the development of more potent and specific N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide analogs, which could have even greater therapeutic potential. Finally, N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide could be used as a tool to study the role of CDK8 and other enzymes and proteins in various biological processes.
Métodos De Síntesis
The synthesis of N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves several steps, including the reaction of 3-bromo-5-fluoroisoxazole with pyrrolidine to form the intermediate 3-(pyrrolidin-1-yl)isoxazole. This intermediate is then reacted with 3-chloropyridazine-6-carboxylic acid to form the final product, N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been used in various scientific research studies, particularly in the field of cancer research. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. N-(isoxazol-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has also been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases.
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(13-10-5-8-19-16-10)9-3-4-11(15-14-9)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,13,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIUVKFOJIYPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2964019.png)



![N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide](/img/structure/B2964027.png)
![7-Hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)
![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide](/img/structure/B2964039.png)


![3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2964042.png)